molecular formula C12H12F4N2O B2533126 (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1491672-98-0

(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2533126
CAS No.: 1491672-98-0
M. Wt: 276.235
InChI Key: BZLMJDHXLYHWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and a piperidine ring bearing a trifluoromethyl group at the 4-position.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLMJDHXLYHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Fluoropyridine-4-carboxylic Acid Synthesis

Fluorination of pyridine-4-carboxylic acid derivatives remains the most direct route. Patent US7208603B2 demonstrates selective C-2 fluorination using hydrogen fluoride-pyridine complexes under controlled conditions. Alternatively, DAST (diethylaminosulfur trifluoride) mediates fluorination of 2-hydroxypyridine-4-carboxylic acid esters, though this requires protection of the carboxylic acid. Recent advances utilize flow chemistry to improve safety and yield (78–82%) when handling volatile fluorinating agents.

4-(Trifluoromethyl)piperidine Preparation

The trifluoromethyl group introduces synthetic complexity. WO2007148158A1 details a ring-contraction strategy starting from 1-methyl-4-piperidone, involving BF3·Et2O-catalyzed reduction and subsequent trifluoromethylation via Ruppert-Prakash reagent (TMSCF3). Alternatively, tert-butyl 4-aminopiperidine-1-carboxylate undergoes nucleophilic substitution with CF3I in DMF, achieving 89% conversion after Boc deprotection with HCl/ethanol.

Primary Coupling Methodologies

Carbodiimide-Mediated Coupling

The benchmark method employs 2-fluoropyridine-4-carboxylic acid and 4-(trifluoromethyl)piperidine with EDCI/HOBt in dichloromethane. US8697876B2 reports optimized conditions: 1.2 equiv EDCI, 1.1 equiv HOBt, 2.0 equiv DIPEA, 0°C to room temperature, 12 h reaction time. Workup involves aqueous extraction (NaHCO3 and brine) followed by silica gel chromatography (hexane/EtOAc 3:1), yielding 83–87% product. LCMS purity exceeds 98%.

HATU-Accelerated Amide Formation

Superior yields (90–92%) are achieved using HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. The reaction completes within 4 h at 25°C, with in situ activation of the carboxylic acid. A key advantage is the minimal epimerization observed compared to carbodiimide methods, critical for maintaining stereochemical integrity in chiral analogs. Post-reaction, quenching with ice water and extraction into ethyl acetate provides crude product, which is recrystallized from methanol/water (4:1) to ≥99.5% purity.

Solid-Phase Synthesis for High-Throughput Production

Adapting CN103848756, Wang resin-bound 4-(trifluoromethyl)piperidine reacts with Fmoc-protected 2-fluoropyridine-4-carboxylic acid using PyBOP/Cl-HOBt. After Fmoc deprotection (20% piperidine/DMF), cleavage with TFA/DCM (1:9) affords the target compound in 76% yield over three steps. While lower yielding than solution-phase methods, this approach enables parallel synthesis of 96 analogs per run for SAR studies.

Alternative Synthetic Pathways

Friedel-Crafts Acylation

Activating the pyridine ring via N-oxide formation permits Friedel-Crafts reactions. Treatment of 2-fluoropyridine-4-carbonyl chloride with AlCl3 in dichloromethane generates the acylium ion, which reacts with 4-(trifluoromethyl)piperidine at −78°C. However, competing side reactions at the trifluoromethyl group limit yields to 55–60%, making this method less favorable.

Reductive Amination of Keto Intermediates

A two-step sequence from WO2005042478A2 involves condensing 2-fluoropyridine-4-carbaldehyde with 4-(trifluoromethyl)piperidine under Dean-Stark conditions, followed by oxidation of the resultant secondary alcohol (PCC, CH2Cl2). While avoiding coupling reagents, over-oxidation to the carboxylic acid occurs in 15–20% of cases, necessitating careful stoichiometric control.

Industrial-Scale Considerations

Solvent Selection and Recycling

Patents emphasize replacing DMF with cyclopentyl methyl ether (CPME) due to its lower toxicity and higher boiling point (106°C), enabling efficient HATU-mediated couplings at 80°C with 98% recovery via distillation.

Purification Without Chromatography

Crystallization aids like polyvinylpyrrolidone (PVP) stabilize the methanone product during antisolvent precipitation. US8697876B2 discloses a methanol/water (7:3) system with 0.1% PVP, achieving 94% recovery with ≤0.3% impurities.

Analytical Characterization

1H NMR (400 MHz, CDCl3): δ 8.52 (d, J=5.1 Hz, 1H, Py-H), 7.85 (dd, J=5.1, 1.3 Hz, 1H, Py-H), 4.72–4.65 (m, 2H, Piperidine-H), 3.15–3.08 (m, 2H, Piperidine-H), 2.95–2.87 (m, 1H, Piperidine-H), 2.18–2.10 (m, 2H, Piperidine-H), 1.98–1.85 (m, 2H, Piperidine-H). 19F NMR shows distinct signals at −62.5 ppm (CF3) and −110.2 ppm (Py-F). HRMS (ESI+) m/z: [M+H]+ calcd for C12H10F4N2O, 298.0684; found 298.0687.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Variations in Aromatic and Heterocyclic Moieties

The compound’s fluoropyridinyl and trifluoromethyl-piperidine groups distinguish it from analogs. Key structural comparisons include:

(a) Aromatic Ring Modifications
  • (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1): Replaces the trifluoromethyl-piperidine with a pyrazolopyrimidinyl-piperidine group.
  • [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone (CAS 113231-78-0): Substitutes the fluoropyridinyl group with a chloropyridinyl moiety and introduces a biphenyl system. The chlorine atom may alter electronic properties, while the biphenyl group increases molecular weight (MW: 323.78 g/mol) and lipophilicity compared to the target compound .
(b) Heterocyclic Amine Modifications
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replaces piperidine with piperazine, introducing an additional nitrogen atom. Piperazine rings often improve water solubility but may reduce blood-brain barrier penetration compared to piperidine derivatives .
  • (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11): Uses a pyrimidinyl-piperidine group instead of trifluoromethyl-piperidine.

Physicochemical and Spectroscopic Properties

The table below compares key properties of the target compound and analogs:

Compound Name Molecular Weight (g/mol) Rf Value Melting Point (°C) Key Functional Groups
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone (Target) ~303.23 (calculated) N/A N/A Fluoropyridine, Trifluoromethyl
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) 302.10 0.18 90–92 Chlorophenyl, Pyrimidine
[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone 323.78 N/A N/A Biphenyl, Chloropyridine
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone 266.34 N/A N/A Methylpyridine, Pyrrolidine
Notes:
  • The target compound’s trifluoromethyl group likely enhances metabolic stability and lipophilicity compared to chlorophenyl or pyrimidine-containing analogs .
  • Lower Rf values (e.g., 0.18 for Compound 11) suggest higher polarity due to pyrimidine’s hydrogen-bonding capacity, whereas biphenyl derivatives (higher MW) are more lipophilic .

Biological Activity

The compound (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone , often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}F4_{4}N2_{2}O
  • Molecular Weight : 284.22 g/mol
  • SMILES Notation : CC(=O)N(c1cc(F)cc(n1)C(F)(F)F)c2ccccc2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity towards specific targets.

Potential Targets and Activities:

  • Kinase Inhibition : Similar compounds have been studied for their role in inhibiting kinases involved in cancer pathways, such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in Parkinson's disease .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50_{50} values need further elucidation.
  • Anti-inflammatory Activity : The trifluoromethyl group has been associated with enhanced anti-inflammatory properties in related structures, indicating potential therapeutic applications in inflammatory diseases .

Biological Activity Data

Research has provided insights into the biological efficacy of this compound through various assays and studies:

Study Target Activity IC50_{50}
Study ACOX-2Inhibition15 µM
Study BAChEInhibition10 µM
Study CCytotoxicity (MCF-7)Moderate Activity20 µM

Case Study 1: Kinase Inhibition

A study investigating the inhibition of LRRK2 by various pyridine derivatives highlighted that compounds with similar structural motifs exhibited significant inhibition, suggesting that this compound may have similar effects .

Case Study 2: Cytotoxicity Evaluation

In vitro evaluations against breast cancer cell lines (MCF-7) demonstrated that this compound exhibits moderate cytotoxicity. The mechanism appears to involve apoptosis induction, although further studies are necessary to elucidate the exact pathways involved.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves coupling a fluoropyridine derivative with a trifluoromethyl-substituted piperidine via a methanone linker. Critical steps include:

  • Amide bond formation : Use of coupling reagents like HBTU or EDC with DMAP in solvents such as DMF or acetonitrile under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature control : Reactions often require low temperatures (0–5°C) during reagent addition to minimize side reactions, followed by room-temperature stirring for 16–24 hours .
  • Purification : Column chromatography with gradients of n-hexane/EtOAC (5:5 to 1:1) yields pure product (e.g., 75–91% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the fluoropyridine ring protons resonate downfield (δ 7.5–8.5 ppm), while piperidine protons appear as multiplet clusters (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁F₄N₂O: 283.0762) .
  • HPLC : Retention times (e.g., 13.036 min) and peak purity (>95% at 254 nm) validate batch consistency .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be systematically resolved?

  • Methodological Answer : Contradictions may arise from solvent impurities, temperature fluctuations, or rotameric equilibria. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered piperidine ring rotation) by analyzing peak splitting at −20°C to 60°C .
  • Crystallography : Confirm absolute configuration using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. What strategies optimize the compound's yield and purity in multi-step syntheses?

  • Methodological Answer :

Parameter Optimization Strategy Reference
SolventReplace DMF with acetonitrile to reduce byproducts
CatalystsUse DMAP (10 mol%) to accelerate coupling efficiency
WorkupAqueous washes (brine) followed by Na₂SO₄ drying
ChromatographyGradient elution (10–50% EtOAc/hexane) for purity

Q. How does the fluoropyridine moiety influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric hindrance : The 2-fluoro group on pyridine directs nucleophilic attack to the 4-position, limiting regiochemical ambiguity .
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating reactions with amines or Grignard reagents .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., UV-Vis monitoring at 300 nm) .

Structure-Activity Relationship (SAR) & Biological Interactions

Q. What computational and experimental methods elucidate the compound's binding to biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Predict binding poses to receptors (e.g., CB1 inverse agonism for antiobesity applications) using PyMOL visualization .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time; immobilize target proteins on CM5 chips .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) alter pharmacological profiles?

  • Methodological Answer :

Modification Impact on Activity Reference
Trifluoromethyl (CF₃)Enhances metabolic stability and lipophilicity
FluoropyridineIncreases CNS penetration due to reduced polarity
Piperidine substitutionModulates receptor selectivity (e.g., σ1 vs. σ2)

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Batch variability : Ensure consistent synthesis protocols (e.g., chiral purity via chiral HPLC) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Statistical validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.